galanin-NPY chimeric peptide M88

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

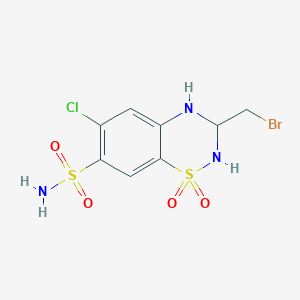

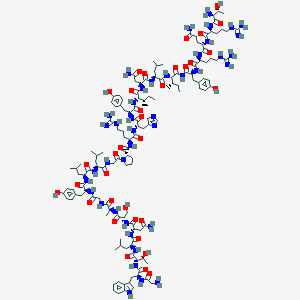

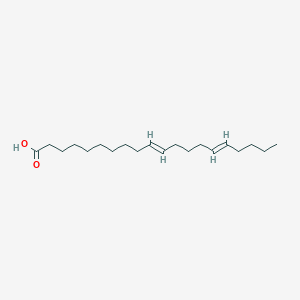

The galanin-NPY chimeric peptide M88 is a compound that combines elements of galanin and neuropeptide Y (NPY). It is known as galanin(1-12)-Ala-NPY(25-36) and has been shown to evoke a concentration-dependent suppression of electrically stimulated twitches .

Synthesis Analysis

The N-terminal portion (1-12) of galanin seems to permit a steric conformation of the attached NPY (25-36) part of the chimeric galanin-NPY peptides, which results in a facilitated Y2 but not Y1 receptor recognition and activation .Molecular Structure Analysis

The structure of M88 has been calculated using programs like CALIBA, HABAS, and DIANA, and refined by restrained energy minimisation and restrained molecular dynamics .Chemical Reactions Analysis

M88, like galanin, contracted the rat isolated jejunum. It induced a slight contraction at very high concentrations only .Physical And Chemical Properties Analysis

The molecular formula of M88 is C136H209N41O34, and its molecular weight is 2962.4 g/mol .Applications De Recherche Scientifique

Neuropharmacology: Receptor Binding and Activation

The chimeric peptide M88 has been studied for its ability to bind to neuropeptide Y (NPY) receptor subtypes, particularly Y1 and Y2. It has shown a higher affinity for hippocampal binding sites (Y2 receptors) compared to cerebral cortical binding sites (Y1 receptors) . This selective binding is significant for the development of drugs targeting specific neural pathways associated with disorders like depression, anxiety, and eating disorders.

Gastrointestinal Motility Modulation

M88, like galanin, can contract the rat isolated jejunum, indicating its potential to modulate gastrointestinal motility . This application is crucial for understanding and potentially treating conditions such as irritable bowel syndrome (IBS) where dysregulation of gut motility is a key symptom.

Cardiovascular Research: Vascular Response

In cardiovascular research, M88 has been used to study the contraction response in the guinea-pig isolated caval vein, which is linked to Y1 receptors . Although M88 induced only a slight contraction at high concentrations, understanding this interaction can help in developing treatments for cardiovascular diseases where vascular tone regulation is necessary.

Mécanisme D'action

Target of Action

The primary targets of the galanin-NPY chimeric peptide M88 are the Neuropeptide Y (NPY) and galanin receptors . These receptors are predominantly found in various preparations known to contain a predominant population of either Y1 or Y2 receptors for NPY or galanin receptors . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis, such as regulating food intake, insulin level, and somatostatin release .

Biochemical Pathways

The M88 peptide affects several biochemical pathways. Galanin-like peptide (GALP) has a similar structure to galanin and acts as a hypothalamic neuropeptide to mediate metabolism and reproduction, food intake, and body weight . The M88 peptide, like galanin, can contract the rat isolated jejunum .

Pharmacokinetics

It is known that the m88 peptide has a high affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may have a higher bioavailability in the hippocampus than in the cerebral cortex.

Result of Action

The M88 peptide evokes a concentration-dependent suppression of the electrically stimulated twitches . This suggests that the M88 peptide may have a potent inhibitory effect on neuronal activity. Furthermore, the M88 peptide, like galanin, can contract the rat isolated jejunum , indicating that it may also have a role in gastrointestinal function.

Action Environment

The action of the M88 peptide is influenced by the environment in which it is present. For example, the M88 peptide has a higher affinity for hippocampal binding sites than for cerebral cortical binding sites . This suggests that the M88 peptide may be more effective in the hippocampus than in the cerebral cortex.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIJQPYBXKZCM-KXLZKDCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H209N41O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2962.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide | |

CAS RN |

147138-51-0 |

Source

|

| Record name | galanin-NPY chimeric peptide M88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)